molecular formula C10H17N5O2S B2779615 1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine CAS No. 561012-68-8

1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine

Cat. No. B2779615
CAS RN: 561012-68-8
M. Wt: 271.34
InChI Key: LIVHBFWELMRSAR-UHFFFAOYSA-N
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Description

The compound “1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine” is a chemical with the CAS Number: 561012-68-8 . It has a molecular weight of 271.34 . The IUPAC name for this compound is 1-[(6-hydrazino-3-pyridinyl)sulfonyl]-4-methylpiperazine . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N5O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-10(13-11)12-8-9/h2-3,8H,4-7,11H2,1H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine” is a powder that is stored at room temperature . It has a molecular weight of 271.34 .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) and their radical cation-based assays reveals the importance of understanding reaction pathways in evaluating antioxidant capacity. Such studies underscore the potential of related compounds in elucidating the specific reactions antioxidants undergo, which can be critical for developing new antioxidant therapies and for evaluating food preservation techniques (Ilyasov et al., 2020).

Novel Synthesis and Impurities in Pharmaceuticals

The synthesis of pharmaceuticals like omeprazole and the understanding of their impurities are crucial for the development of safer and more effective drugs. Research into novel synthesis methods and the characterization of pharmaceutical impurities highlights the ongoing need for innovative approaches in drug manufacturing and quality control (Saini et al., 2019).

Behavioral Pharmacology and Antidepressant Potential

The study of compounds such as AR-A000002, a selective 5-hydroxytryptamine1B antagonist, emphasizes the importance of behavioral pharmacology in developing new therapeutic agents. These investigations provide a framework for exploring the anxiolytic and antidepressant potential of similar compounds, opening avenues for novel psychiatric medications (Hudzik et al., 2003).

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds have been recognized for their broad therapeutic applications, ranging from antibacterial to antitumor agents. Their structural diversity allows for the development of new drugs targeting various diseases. The exploration of sulfonamide inhibitors across different therapeutic areas illustrates their potential in drug discovery and highlights the importance of such compounds in addressing unmet medical needs (Gulcin & Taslimi, 2018).

Safety and Hazards

The compound has several hazard statements including H302, H312, H317, H319, H332, H335 . These codes represent different types of hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, and H312 means it is harmful in contact with skin . The compound also has several precautionary statements including P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P333+P313, P337+P313, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-10(13-11)12-8-9/h2-3,8H,4-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVHBFWELMRSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine

CAS RN

561012-68-8
Record name [5-(4-Methyl-piperazine-1-sulfonyl)-pyridin-2-yl]-hydrazine
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